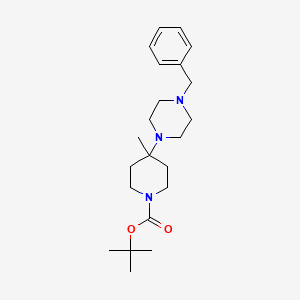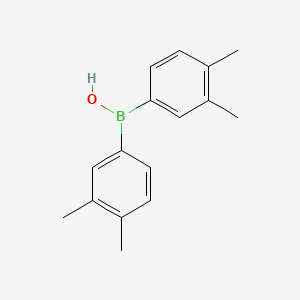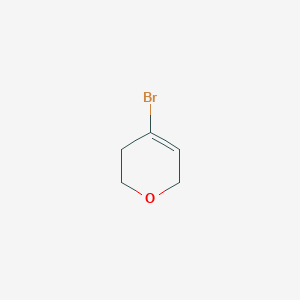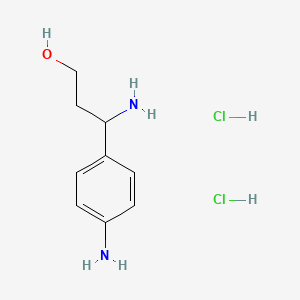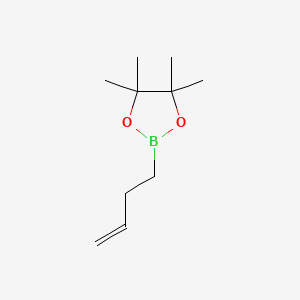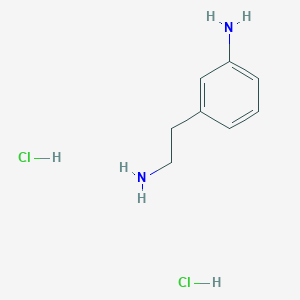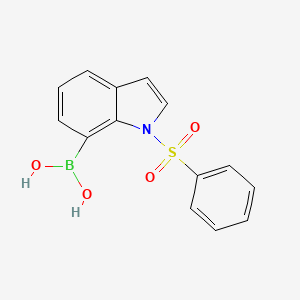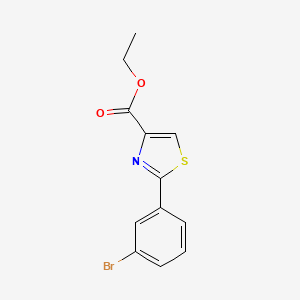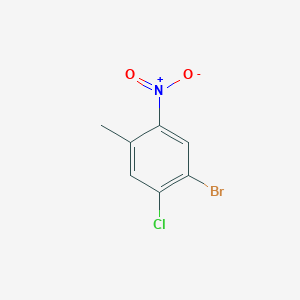
2-(5-bromo-1H-indol-3-il)acetato de metilo
Descripción general
Descripción
“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” were not found, general methods for synthesizing indole derivatives involve alkylation and cycloaddition reactions .Molecular Structure Analysis
The InChI code for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” is 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 .Physical and Chemical Properties Analysis
“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Se han sintetizado y reportado derivados del 2-(5-bromo-1H-indol-3-il)acetato de metilo que exhiben actividades antivirales. Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4, con valores de IC50 que indican su potencial como agentes antivirales .
Propiedades Antiinflamatorias
Los derivados del indol, incluido el this compound, son conocidos por poseer propiedades antiinflamatorias. Estos compuestos pueden ser cruciales en el desarrollo de nuevos medicamentos antiinflamatorios, ofreciendo potencialmente tratamientos alternativos para enfermedades inflamatorias .
Efectos Anticancerígenos y Antiproliferativos
El compuesto ha sido evaluado por sus efectos anticancerígenos y antiproliferativos. La investigación indica que ciertos análogos del this compound tienen actividades comparables o mejores que el cisplatino, un fármaco quimioterapéutico común, contra varias líneas celulares de cáncer humano .
Actividad Antimicrobiana
El this compound y sus derivados han demostrado una actividad antimicrobiana significativa contra una gama de patógenos, incluidos Staphylococcus aureus y Candida albicans. Esto destaca su posible uso en el desarrollo de nuevos agentes antimicrobianos .
Actividades Antihepáticas
Se han investigado los derivados del this compound por sus actividades antihepáticas. Estos estudios son cruciales para comprender el potencial del compuesto en el tratamiento de enfermedades hepáticas y su papel en la protección hepática .
Producción Biotecnológica
Los avances en la producción biotecnológica han destacado las posibles aplicaciones industriales de los derivados del indol. El this compound se puede producir a partir de glucosa o triptófano mediante fermentación, lo que lleva a la creación de derivados halogenados y oxigenados con aplicaciones en sabor, fragancia y como colorantes naturales con potencial terapéutico .
Aplicaciones Medicinales de Complejos Metálicos
Los complejos metálicos que contienen indol, que pueden incluir this compound, han mostrado aplicaciones medicinales significativas. Estos complejos se están estudiando por sus actividades biológicas y farmacológicas, lo que podría conducir al desarrollo de agentes medicinales efectivos .
Propiedades Quimiopreventivas
Las fitoalexinas del indol, que se pueden derivar del this compound, han demostrado poseer propiedades quimiopreventivas del cáncer. El alto consumo de verduras crucíferas, que producen estos compuestos, puede disminuir el riesgo de cáncer humano, lo que indica los posibles beneficios para la salud de estos derivados .
Safety and Hazards
Direcciones Futuras
Indole derivatives, including “methyl 2-(5-bromo-1H-indol-3-yl)acetate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in the treatment of various disorders .
Mecanismo De Acción
Target of Action
Methyl 2-(5-bromo-1H-indol-3-yl)acetate, also known as Methyl 5-Bromoindole-3-acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 2-(5-bromo-1H-indol-3-yl)acetate, have been shown to bind with high affinity to multiple receptors, which can lead to significant biological effects . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
Methyl 2-(5-bromo-1H-indol-3-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis . Additionally, methyl 2-(5-bromo-1H-indol-3-yl)acetate can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of methyl 2-(5-bromo-1H-indol-3-yl)acetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, methyl 2-(5-bromo-1H-indol-3-yl)acetate has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular metabolism . Additionally, the compound’s binding interactions with receptors and other proteins can lead to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-(5-bromo-1H-indol-3-yl)acetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 2-(5-bromo-1H-indol-3-yl)acetate, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of methyl 2-(5-bromo-1H-indol-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
Methyl 2-(5-bromo-1H-indol-3-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, methyl 2-(5-bromo-1H-indol-3-yl)acetate can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 2-(5-bromo-1H-indol-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.
Subcellular Localization
The subcellular localization of methyl 2-(5-bromo-1H-indol-3-yl)acetate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, methyl 2-(5-bromo-1H-indol-3-yl)acetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHBDSYYMBTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678532 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117235-22-0 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
